Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate

Thienothiazole Structure-Activity Relationship Target Engagement

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 41940-53-8) is a heterocyclic small molecule belonging to the thieno[2,3-d]thiazole family, characterized by a fused thiophene-thiazole bicyclic core with a free 2-amino group, a 6-methyl substituent, and an ethyl ester at position 5. The compound has a molecular formula of C9H10N2O2S2 and a molecular weight of 242.32 g/mol, and is typically supplied at ≥95% purity for research use.

Molecular Formula C9H10N2O2S2
Molecular Weight 242.31
CAS No. 41940-53-8
Cat. No. B2669899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
CAS41940-53-8
Molecular FormulaC9H10N2O2S2
Molecular Weight242.31
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(S2)N)C
InChIInChI=1S/C9H10N2O2S2/c1-3-13-8(12)6-4(2)5-7(14-6)11-9(10)15-5/h3H2,1-2H3,(H2,10,11)
InChIKeyYAIUQFYBZXKIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 41940-53-8) – Procurement-Relevant Compound Family and Core Properties


Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS 41940-53-8) is a heterocyclic small molecule belonging to the thieno[2,3-d]thiazole family, characterized by a fused thiophene-thiazole bicyclic core with a free 2-amino group, a 6-methyl substituent, and an ethyl ester at position 5 . The compound has a molecular formula of C9H10N2O2S2 and a molecular weight of 242.32 g/mol, and is typically supplied at ≥95% purity for research use . It serves primarily as a versatile synthetic scaffold for further derivatization rather than as a finished active principle.

Why In-Class Thienothiazole Analogs Cannot Be Interchanged with Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate in Scientific Procurement


Important: High-strength, comparator-based differential evidence for this specific compound is currently absent from the open scientific and patent literature. The analysis that follows is therefore limited to the documented properties of related compounds and does not constitute definitive proof of differentiation. Substitution within the thieno[2,3-d]thiazole-5-carboxylate series carries inherent risk because small structural changes—such as replacing the free 2-amino group with an acylamino substituent or switching the ethyl ester to a tert-butyl ester—can drastically alter solubility, reactivity, and biological target engagement [1]. The following evidence items provide the strongest available (though limited) quantitative anchors for evaluating selection trade-offs, but users should anticipate the need for head-to-head experimental validation in their specific assay context.

Quantitative Differentiation Evidence for Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Versus Closest Analogs


2-Amino vs. 2-Acylamino Substitution: Impact on Biological Target Engagement

The free 2-amino group on the target compound represents a critical point of divergence from the more extensively studied 2-acylamino derivatives. In one publicly available screening dataset, the 2-(2-thenoylamino) analog (6-methyl-2-(thiophene-2-carbonylamino)thieno[2,3-d][1,3]thiazole-5-carboxylate; CAS not assigned in BindingDB entry) showed an IC50 > 49.8 µM in a high-throughput screening assay at The Scripps Research Institute Molecular Screening Center [1]. No screening data for the free 2-amino compound have been published, meaning the quantitative consequence of removing the acyl cap is unknown. This data gap makes blind substitution between the free amino and acylated forms indefensible without empirical testing.

Thienothiazole Structure-Activity Relationship Target Engagement

Ester Group Variation: Ethyl vs. tert-Butyl Carboxylate in 2-Amino-6-methylthieno[2,3-d]thiazole Series

The ethyl ester in the target compound contrasts with the tert-butyl ester analog (tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate) . The tert-butyl ester serves as an acid-labile protecting group, whereas the ethyl ester requires saponification or enzymatic hydrolysis for carboxylate liberation. Literature on general thieno[2,3-d]thiazole chemistry indicates that ethyl thieno[2,3-d]thiazole-5-carboxylate can be saponified, though decarboxylation of the resulting acid may be complicated by volatility issues [1]. No head-to-head hydrolysis kinetics or synthetic yield comparisons between the ethyl and tert-butyl esters of this specific scaffold have been published. The selection between these esters therefore depends on downstream synthetic compatibility requirements.

Ester Reactivity Synthetic Intermediate Protecting Group Strategy

Thieno[2,3-d]thiazole Core vs. Simple 2-Aminothiazole-5-carboxylate: Scaffold-Level Differentiation

The fused thieno[2,3-d]thiazole core of the target compound distinguishes it from simpler 2-aminothiazole-5-carboxylate esters (e.g., ethyl 2-aminothiazole-5-carboxylate; CAS 3299-38-5). The annulated thiophene ring increases molecular weight (242.32 vs. 172.20 g/mol), computed logP, and the number of hydrogen-bond acceptors, and introduces additional π-stacking potential . While no direct comparative physicochemical measurements (e.g., measured logD, aqueous solubility) have been reported for the target compound versus the monocyclic analog, the calculated property differences are sufficient to caution against their substitution in biological assays, where lipophilicity and aromatic surface area influence non-specific binding and membrane permeability.

Heterocyclic Scaffold Physicochemical Properties Molecular Complexity

Reductive Deamination Route: Synthetic Accessibility Advantage of the 2-Amino Precursor

The target compound contains a 2-amino group, which is structurally analogous to 2-aminothieno[2,3-d]thiazole, a key intermediate that has been used to synthesize the parent thieno[2,3-d]thiazole via reductive deamination [1]. This established synthetic pathway suggests that the 2-amino-6-methyl analog may serve as a viable precursor to 6-methylthieno[2,3-d]thiazole derivatives through similar deamination chemistry, whereas the corresponding 2-unsubstituted or 2-alkylthio analogs would require alternative, potentially lower-yielding routes. However, no direct comparative yield data for the 6-methyl-substituted system have been reported.

Synthetic Methodology Building Block Reductive Deamination

Recommended Application Scenarios for Ethyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Based on Available Evidence


Medicinal Chemistry: Fragment-Based or Scaffold-Hopping Library Design Requiring a Free Primary Amine Handle

When a screening library requires a thieno[2,3-d]thiazole core with a free 2-NH2 group for subsequent parallel derivatization (e.g., amide coupling, reductive amination, urea formation), this compound fills a specific structural niche not met by the commercially abundant 2-acylamino or 2-alkylamino analogs. The absence of a bulky N-substituent permits diverse chemical space exploration from a single precursor [1].

Synthetic Methodology Development: Investigating Reductive Deamination on 6-Methyl-Substituted Thienothiazoles

Researchers aiming to extend the reductive deamination methodology demonstrated on 2-aminothieno[2,3-d]thiazole [1] to the 6-methyl-substituted system can use this compound as the starting material. Successful deamination would provide a direct route to 6-methylthieno[2,3-d]thiazole, a potentially useful intermediate in materials chemistry or agrochemical discovery.

Physicochemical Property Benchmarking: Establishing Baseline Data for the Thieno[2,3-d]thiazole-5-carboxylate Series

Given the scarcity of published solubility, logD, and stability data for the thieno[2,3-d]thiazole-5-carboxylate class, procuring this compound enables in-house determination of these fundamental parameters, which can then be compared with the 2-acylamino analog for which only weak biological activity (>49.8 µM) has been reported [2].

Agrochemical or Materials Intermediate: Exploiting the Ethyl Ester for Further Functionalization

The ethyl ester moiety permits saponification to the carboxylic acid for subsequent salt formation, amidation, or decarboxylative coupling, while the 2-amino group offers an orthogonal reactive site. This dual functionality, combined with the sulfur-rich heterocyclic core, makes the compound a potential intermediate for dyes, NLO materials, or crop protection agents requiring both ester and amine handles.

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